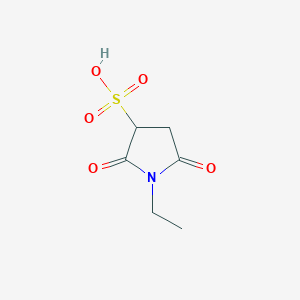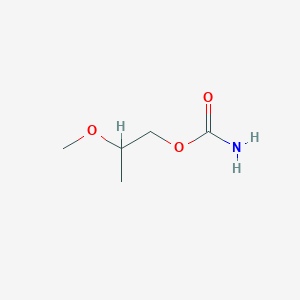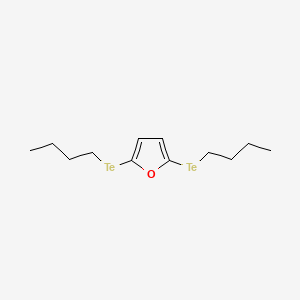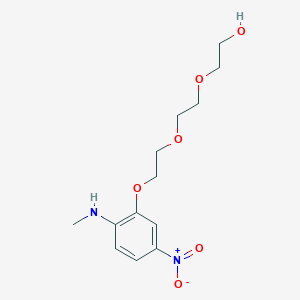
5-((isopropylthio)methyl)isoxazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((isopropylthio)methyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((isopropylthio)methyl)isoxazol-3(2H)-one typically involves the reaction of isoxazole derivatives with isopropylthiol. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the isopropylthiol, which then reacts with the isoxazole derivative to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-((isopropylthio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the isoxazole ring or modify the isopropylthio group.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified isoxazole derivatives or reduced isopropylthio groups.
Substitution: New compounds with different functional groups replacing the isopropylthio group.
Wissenschaftliche Forschungsanwendungen
5-((isopropylthio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-((isopropylthio)methyl)isoxazol-3(2H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The isoxazole ring and the isopropylthio group can interact with proteins or other biomolecules, affecting their function and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methylisoxazol-3(2H)-one: Lacks the isopropylthio group, making it less hydrophobic.
5-((methylthio)methyl)isoxazol-3(2H)-one: Contains a methylthio group instead of an isopropylthio group, which may affect its reactivity and biological activity.
Uniqueness
5-((isopropylthio)methyl)isoxazol-3(2H)-one is unique due to the presence of the isopropylthio group, which can influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
89660-65-1 |
|---|---|
Molekularformel |
C7H11NO2S |
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
5-(propan-2-ylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)11-4-6-3-7(9)8-10-6/h3,5H,4H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
WDCTXKLVBBWBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCC1=CC(=O)NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


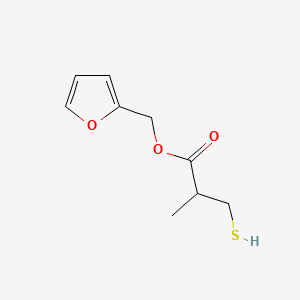
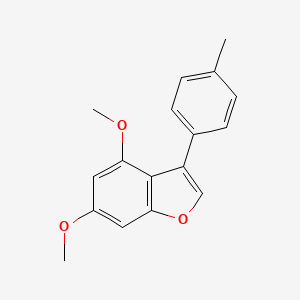
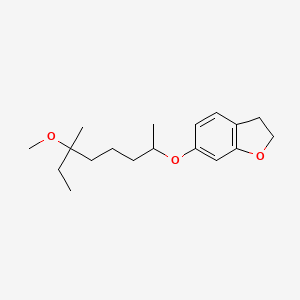
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)
